4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of multiple chlorine and methyl groups attached to its benzyl and phenyl rings, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the reaction of appropriate benzyl and phenyl derivatives with hydrazine or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to the formation of various halogenated or alkylated derivatives.
Scientific Research Applications
4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and its mechanism of action in biological systems.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazole
- 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole
- 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(4-ethylphenyl)-1H-pyrazole
Uniqueness
4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine and methyl groups can enhance its stability and potentially increase its efficacy in various applications compared to similar compounds.
Properties
Molecular Formula |
C24H19Cl3N2 |
---|---|
Molecular Weight |
441.8 g/mol |
IUPAC Name |
4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H19Cl3N2/c1-15-3-7-17(8-4-15)23-22(27)24(18-9-5-16(2)6-10-18)29(28-23)14-19-11-12-20(25)13-21(19)26/h3-13H,14H2,1-2H3 |
InChI Key |
JJVXIMQUFLOAGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.